2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound is part of a broader class of chemicals synthesized for various biological activities. For instance, the synthesis and evaluation of new benzothiazole derivatives have demonstrated potential anticonvulsant properties, highlighting the significance of these compounds in neurological research. Compounds similar to the one have been assessed for their effectiveness in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests, showing promising results compared to standard drugs (Dachuan Liu, Hong-jian Zhang, C. Jin, Zhe-Shan Quan, 2016).
Antimicrobial and Antifungal Applications
Another area of interest is the antimicrobial and antifungal potential of these compounds. Various studies have synthesized new derivatives and evaluated their activities against different microbial strains. For example, a study on thiazole derivatives revealed significant antimicrobial activity, especially against Candida parapsilosis, showcasing the potential of these compounds in treating fungal infections (L. Yurttaş, Y. Özkay, Hülya Karaca Gençer, U. Acar, 2015).
Anticancer Properties
Additionally, the anticancer activities of related compounds have been a subject of research. Studies have focused on synthesizing and testing compounds for their efficacy against various cancer cell lines. For example, new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones were synthesized and shown to exhibit anticancer activity on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines, suggesting the therapeutic potential of these molecules in oncology (Roman Lesyk, Olena Vladzimirska, Serhiy Holota, Lucjusz Zaprutko, Andrzej Gzella, 2007).
Safety And Hazards
As for safety and hazards, it’s difficult to provide specific information without detailed studies on this particular compound. Generally, the safety profile of a compound depends on many factors, including its structure, reactivity, and the specific biological targets it interacts with.
Future Directions
Given the broad biological activities of triazole derivatives and the potential benefits of a piperazine subunit, this compound could be an interesting subject for future research in medicinal chemistry. However, comprehensive studies would be needed to fully understand its properties, mechanism of action, and potential applications.
Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of a specific compound, detailed experimental studies are required.
properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-14-4-3-5-16(12-14)18-23-21-27(24-18)17(13-31-21)6-7-22-19(29)20(30)26-10-8-25(9-11-26)15(2)28/h3-5,12-13H,6-11H2,1-2H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANHCUTXIFHULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)N4CCN(CC4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide |
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